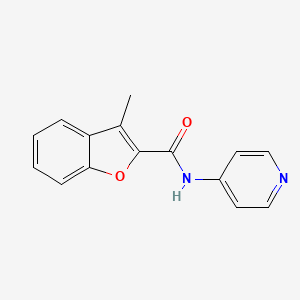![molecular formula C13H13Cl2NO4 B7595582 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid, also known as DCA, is a small molecule that has been studied for its potential use in cancer treatment. It is a derivative of oxalic acid and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid works by inhibiting the activity of pyruvate dehydrogenase kinase, an enzyme that regulates the activity of pyruvate dehydrogenase. Pyruvate dehydrogenase is an enzyme that plays a key role in cellular metabolism, converting pyruvate into acetyl-CoA, which can then enter the citric acid cycle and produce ATP.
Biochemical and Physiological Effects:
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth, and the promotion of aerobic respiration in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target within the cell. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can have off-target effects on other enzymes in the cell, which can lead to unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid, including the development of more targeted versions of the molecule that can selectively inhibit pyruvate dehydrogenase kinase in cancer cells. Other potential directions include the study of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy, and the study of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid in other disease states, such as metabolic disorders.
Synthesemethoden
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of oxalic acid with 3,4-dichloroaniline, followed by acylation with acetic anhydride and cyclization with ethylene glycol. Other methods include the reaction of oxalic acid with 3,4-dichlorobenzoyl chloride, followed by cyclization with ethylene glycol.
Wissenschaftliche Forschungsanwendungen
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase. This leads to a shift in cellular metabolism from anaerobic glycolysis to aerobic respiration, which can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-[[2-(3,4-dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO4/c14-9-2-1-8(5-10(9)15)6-11(17)16-13(12(18)19)3-4-20-7-13/h1-2,5H,3-4,6-7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSGJWWOYDVVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)

![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)
![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B7595541.png)
![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)

![3-[1-(3-Hydroxybutylamino)ethyl]benzenesulfonamide](/img/structure/B7595566.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![1-Cyclopentyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B7595594.png)